molecular formula C21H20BrN3O3S B12178081 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline

Cat. No.: B12178081
M. Wt: 474.4 g/mol
InChI Key: WHMQNOYNHQEGKN-UHFFFAOYSA-N
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Description

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with a piperazine ring, which is further modified with a bromobenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.

    Sulfonylation with Bromobenzenesulfonyl Chloride: The final step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted bromobenzenesulfonyl derivatives.

Scientific Research Applications

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobenzenesulfonyl)piperazine: Shares the bromobenzenesulfonyl piperazine moiety but lacks the quinoline core.

    2-Methylquinoline: Contains the quinoline core but lacks the piperazine and bromobenzenesulfonyl groups.

    4-Bromobenzenesulfonyl Chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness

4-[4-(4-Bromobenzenesulfonyl)piperazine-1-carbonyl]-2-methylquinoline is unique due to the combination of the quinoline core, piperazine ring, and bromobenzenesulfonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-(2-methylquinolin-4-yl)methanone

InChI

InChI=1S/C21H20BrN3O3S/c1-15-14-19(18-4-2-3-5-20(18)23-15)21(26)24-10-12-25(13-11-24)29(27,28)17-8-6-16(22)7-9-17/h2-9,14H,10-13H2,1H3

InChI Key

WHMQNOYNHQEGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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